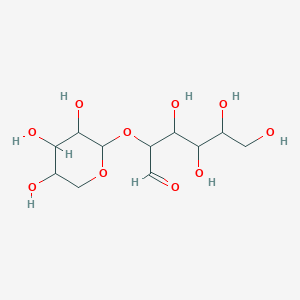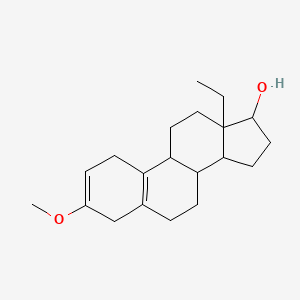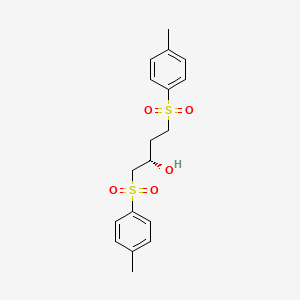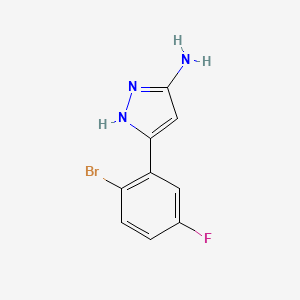
Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- is a fluorinated organic compound with the molecular formula C8H4F4IO. This compound is characterized by the presence of trifluoromethyl and iodophenyl groups, making it a unique and valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-iodobenzoic acid.
Conversion to Ethanone: The 5-fluoro-2-iodobenzoic acid is then converted to the desired ethanone compound through a series of reactions involving trifluoromethylation and subsequent reduction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Medicine: Its unique structure makes it a valuable intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl and iodophenyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2,2,2-trifluoro-1-phenyl-: This compound lacks the iodine and additional fluorine atoms, making it less reactive in certain substitution reactions.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: This compound contains a nitro group instead of an iodine atom, leading to different chemical properties and reactivity.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: The presence of multiple chlorine atoms in this compound results in distinct reactivity compared to the iodine-containing ethanone.
Uniqueness
Ethanone, 2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)- is unique due to the presence of both trifluoromethyl and iodophenyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Numéro CAS |
2149602-09-3 |
|---|---|
Formule moléculaire |
C8H3F4IO |
Poids moléculaire |
318.01 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(5-fluoro-2-iodophenyl)ethanone |
InChI |
InChI=1S/C8H3F4IO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H |
Clé InChI |
WSOLFCPEIUWWEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)



![4-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12077861.png)






